molecular formula C19H21NO6 B4997568 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one

Cat. No.: B4997568
M. Wt: 359.4 g/mol
InChI Key: RPFYYCWUMJRXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a core isoindole structure substituted with multiple methoxy groups, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate aryl-substituted amides or esters under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure consistent quality and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one involves its interaction with specific molecular targets, such as ATP-binding cassette (ABC) transporters . These transporters play a crucial role in drug efflux and multidrug resistance in cancer cells. By inhibiting these transporters, the compound can enhance the efficacy of chemotherapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one stands out due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-22-13-7-6-11-10-20(19(21)16(11)18(13)26-5)12-8-14(23-2)17(25-4)15(9-12)24-3/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYYCWUMJRXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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